molecular formula C34H35N5 B12207567 9-[4-(Diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline

9-[4-(Diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline

Cat. No.: B12207567
M. Wt: 513.7 g/mol
InChI Key: HWYVYMVXGHCGKC-UHFFFAOYSA-N
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Description

9-[4-(Diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[4-(Diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline involves multiple steps, including the formation of the piperazine ring, the quinazoline ring, and the pyrazole ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions typically involve the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and deprotection steps using reagents like PhSH (thiophenol) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-[4-(Diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can lead to the formation of tetrahydroquinazoline derivatives.

Scientific Research Applications

9-[4-(Diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-[4-(Diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline involves its interaction with specific molecular targets and pathways. It is believed to act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neurotransmitter pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-[4-(Diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline apart is its unique combination of three different heterocyclic rings, which may confer unique biological activities and therapeutic potential.

Properties

Molecular Formula

C34H35N5

Molecular Weight

513.7 g/mol

IUPAC Name

9-(4-benzhydrylpiperazin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline

InChI

InChI=1S/C34H35N5/c1-25-31(26-13-5-2-6-14-26)33-35-30-20-12-11-19-29(30)34(39(33)36-25)38-23-21-37(22-24-38)32(27-15-7-3-8-16-27)28-17-9-4-10-18-28/h2-10,13-18,32H,11-12,19-24H2,1H3

InChI Key

HWYVYMVXGHCGKC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2N5CCN(CC5)C(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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